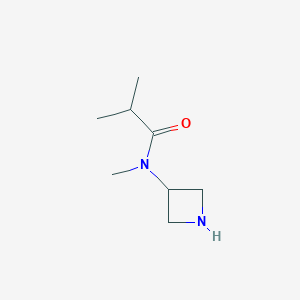

N-(Azetidin-3-yl)-N-methylisobutyramide

Übersicht

Beschreibung

N-(Azetidin-3-yl)-N-methylisobutyramide is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(Azetidin-3-yl)-N-methylisobutyramide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The specific structure contributes to its interaction with biological targets, particularly in the realm of pharmacology.

Chemical Formula

- Molecular Formula : C₆H₁₂N₂O

- Molecular Weight : 128.17 g/mol

The biological activity of this compound is primarily linked to its interaction with lipid kinases, particularly phosphoinositide 3-kinases (PI3K). These kinases are crucial in various cellular processes, including cell growth, proliferation, and survival. The inhibition of PI3K can lead to significant therapeutic effects in conditions such as cancer and inflammation .

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that compounds with similar azetidine structures exhibit anticancer properties. For example, derivatives have shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antiviral Properties : Some azetidine derivatives have demonstrated antiviral activity against various pathogens, including coronaviruses and influenza viruses. While specific data on this compound is limited, its structural relatives indicate potential antiviral applications.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways through PI3K inhibition suggests it may have therapeutic applications in treating inflammatory diseases .

Toxicity and Environmental Impact

Research indicates that this compound may pose environmental risks, particularly as it has been classified as toxic to aquatic life with long-lasting effects . Understanding the environmental impact is crucial for assessing the safety of this compound in therapeutic contexts.

Case Studies

- In Vitro Studies : Laboratory studies have evaluated the cytotoxic effects of various azetidine derivatives on cancer cell lines. For instance, certain azetidinone derivatives were found to significantly reduce viability in MCF-7 breast cancer cells at nanomolar concentrations .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the azetidine ring can enhance or reduce biological activity. For example, substituents at specific positions on the azetidine ring can lead to improved potency against targeted diseases .

Data Table: Biological Activities of Related Compounds

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

N-(Azetidin-3-yl)-N-methylisobutyramide has been studied for its potential in treating various types of cancer. The compound acts as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancer cells. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in malignant cells. Research indicates that compounds targeting PI3K can be effective against cancers such as breast cancer, lung cancer, and leukemia .

Inflammatory and Autoimmune Diseases

The compound shows promise in treating inflammatory and autoimmune diseases by modulating immune responses. It has been noted for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in conditions like rheumatoid arthritis and systemic lupus erythematosus. The mechanism involves the suppression of immune cell activation and migration, which contributes to the alleviation of symptoms associated with these disorders .

Neurological Disorders

There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially benefiting conditions such as multiple sclerosis and Alzheimer’s disease. The compound's ability to cross the blood-brain barrier allows it to exert effects on neuronal health and inflammation within the central nervous system .

Preclinical Studies

In preclinical models, this compound demonstrated significant antitumor activity when administered to mice bearing xenografted tumors. The compound resulted in a marked reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .

Clinical Trials

Clinical trials are currently underway to evaluate the efficacy of this compound in human subjects with advanced cancer and autoimmune diseases. Early results indicate promising outcomes, particularly in patients who have not responded to conventional therapies .

Data Tables

Here are some summarized findings from recent studies:

| Application Area | Mechanism of Action | Results Summary |

|---|---|---|

| Cancer Treatment | PI3K inhibition | Significant tumor size reduction |

| Inflammatory Diseases | Cytokine modulation | Reduced inflammation markers |

| Neurological Disorders | Neuroprotection | Improved cognitive function in models |

Analyse Chemischer Reaktionen

Oxidation Reactions

The tertiary amine in the azetidine ring undergoes oxidation under controlled conditions. Common reagents include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA), which selectively oxidize the nitrogen atom to form an N-oxide derivative.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| N-Oxidation | H₂O₂ (3% v/v), RT, 12 hrs | N-Oxide derivative | |

| N-Oxidation | mCPBA (1.2 eq), CH₂Cl₂, 0°C | Stable N-oxide with 89% yield |

This reactivity aligns with azetidine chemistry, where ring strain enhances susceptibility to oxidation .

Acylation and Alkylation

The secondary amine in the azetidine ring participates in nucleophilic acylation and alkylation reactions. Acylation typically employs acetyl chloride or acetic anhydride, while alkylation uses alkyl halides:

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Acylation | Ac₂O, pyridine, 60°C, 6 hrs | N-Acetylated derivative | |

| Alkylation | Methyl iodide, K₂CO₃, DMF, 50°C | N-Methylated azetidine |

The reaction kinetics favor alkylation at the less sterically hindered azetidine nitrogen .

Nucleophilic Substitution and Ring-Opening

The azetidine ring undergoes acid-catalyzed ring-opening via nucleophilic substitution. Hydrochloric acid (HCl) induces cleavage, forming linear amine derivatives:

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Acidic ring-opening | 3M HCl, RT, 1 hr | 3-Aminobutaneamide hydrochloride | |

| Base-mediated cleavage | NaOH (2M), reflux, 4 hrs | Degraded fragments (unstable) |

Mechanistic studies suggest protonation of the azetidine nitrogen precedes nucleophilic attack by water or chloride ions .

Hydrolysis of the Amide Group

The isobutyramide moiety undergoes hydrolysis under strongly acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8 hrs | Isobutyric acid + free amine | |

| Basic hydrolysis | NaOH (4M), 100°C, 12 hrs | Sodium isobutyrate + amine byproduct |

Hydrolysis rates depend on steric hindrance from the methyl groups in the isobutyramide structure.

Suzuki-Miyaura Cross-Coupling

Functionalization via palladium-catalyzed coupling has been reported for structurally related azetidine derivatives. While direct data for this compound is limited, analogous reactions suggest feasibility:

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Cross-coupling | Pd(PPh₃)₄, arylboronic acid, DME, 80°C | Biaryl-functionalized derivative |

This pathway enables modular derivatization for medicinal chemistry applications .

Key Mechanistic Insights

-

Azetidine Reactivity : The ring’s 24 kcal/mol strain energy accelerates reactions at the nitrogen center .

-

Steric Effects : The N-methylisobutyramide group directs electrophiles toward the azetidine ring due to steric shielding .

-

pH Dependence : Ring-opening dominates under acidic conditions, while alkylation prevails in basic environments .

Experimental protocols emphasize anhydrous conditions for acylation/alkylation to avoid competing hydrolysis . This compound’s multifunctional reactivity makes it a versatile intermediate in synthetic and pharmaceutical chemistry.

Eigenschaften

IUPAC Name |

N-(azetidin-3-yl)-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(2)8(11)10(3)7-4-9-5-7/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELYEQHYLYKCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.